2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, which is further linked to a benzothiazole ring substituted with two methyl groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the acylation of the sulfonylated benzothiazole with acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzothiazole ring can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(benzenesulfonyl)-N-(benzothiazol-2-yl)acetamide: Lacks the dimethyl groups, which may affect its biological activity and chemical properties.
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide: Lacks the benzenesulfonyl group, which may reduce its potency as an enzyme inhibitor.
2-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide: Has only one methyl group, which may alter its interaction with molecular targets.
Uniqueness
The presence of both the benzenesulfonyl group and the dimethyl-substituted benzothiazole ring in 2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide makes it unique. This combination enhances its ability to interact with a wide range of biological targets and provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-8-12(2)16-14(9-11)23-17(19-16)18-15(20)10-24(21,22)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODGZHOBXUDDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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